An In-depth Technical Guide to N-tert-butylfuran-2-carboxamide: Properties, Synthesis, and Research Perspectives
An In-depth Technical Guide to N-tert-butylfuran-2-carboxamide: Properties, Synthesis, and Research Perspectives
Introduction
N-tert-butylfuran-2-carboxamide is a heterocyclic organic compound featuring a furan ring linked to a tert-butyl group via an amide functional group. As a member of the furan-2-carboxamide class, it belongs to a scaffold of significant interest in medicinal chemistry and materials science. The inherent chemical properties of the furan ring—an aromatic, electron-rich heterocycle—combined with the steric bulk of the tert-butyl group and the hydrogen-bonding capabilities of the amide linkage, impart a unique combination of stability, reactivity, and potential for biological interaction.
This guide provides a comprehensive overview of the fundamental properties of N-tert-butylfuran-2-carboxamide, intended for researchers and professionals in drug development and chemical synthesis. We will delve into its physicochemical characteristics, established synthetic methodologies, spectral signature, and the broader context of its potential applications based on the known biological activities of related furan-2-carboxamide derivatives.
Physicochemical Properties and Structural Elucidation
The core identity of N-tert-butylfuran-2-carboxamide is defined by its molecular structure and resulting physical properties. These parameters are critical for its handling, purification, and application in experimental settings.
Core Chemical Identity
The compound is systematically named N-(1,1-dimethylethyl)furan-2-carboxamide, but is more commonly referred to by its semi-systematic name. Its key identifiers are summarized below for unambiguous reference.
| Property | Value | Reference |
| CAS Number | 98331-10-3 | [1][2] |
| Molecular Formula | C₉H₁₃NO₂ | [1][2] |
| Molecular Weight | 167.21 g/mol | [1][2] |
| InChI Key | JLKDJHPRTZFHOP-UHFFFAOYSA-N | [1][2] |
| Synonyms | N-(tert-butyl)-2-furamide, N-tert-butyl-2-furancarboxamide | [2] |
Note: Specific experimental data for properties such as melting point, boiling point, and solubility are not widely reported in the surveyed literature. These values would need to be determined empirically.
Spectral Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of a synthesized compound.
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Mass Spectrometry (MS): The gas chromatography-mass spectrum (GC-MS) for N-tert-butylfuran-2-carboxamide is available and serves as a primary tool for confirming its molecular weight and fragmentation pattern.[2] The exact mass is calculated at 167.094629 g/mol .[2]
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Infrared Spectroscopy (IR): The Fourier-transform infrared (FTIR) spectrum provides crucial information about the functional groups present.[3] Key expected absorptions include N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the secondary amide (typically 1630–1680 cm⁻¹), and characteristic C-O and C-H stretches associated with the furan ring.[4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for this exact compound was not found in the initial search, ¹H and ¹³C NMR are indispensable for structural confirmation. The expected ¹H NMR spectrum would show distinct signals for the furan ring protons, the amide N-H proton, and a characteristic singlet for the nine equivalent protons of the tert-butyl group. The ¹³C NMR would similarly show unique resonances for the carbonyl carbon, the furan carbons, and the quaternary and methyl carbons of the tert-butyl group.
Synthesis Methodologies
The synthesis of N-tert-butylfuran-2-carboxamide can be approached through several established amide formation strategies. The choice of method often depends on starting material availability, desired scale, and reaction efficiency.
Method 1: Amidation from Furoyl Chloride
A direct and common approach for synthesizing carboxamides is the reaction of an acyl chloride with a primary amine. This method is typically high-yielding and proceeds under mild conditions.
Protocol:
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Preparation: Dissolve tert-butylamine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Addition: Slowly add a solution of furan-2-carbonyl chloride (1.0 equivalent) in the same solvent to the stirred amine solution. To neutralize the HCl byproduct, a non-nucleophilic base like triethylamine (1.2 equivalents) is typically included.[4]
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Causality: The high reactivity of the acyl chloride with the nucleophilic amine makes this a robust method. The use of a base is critical to scavenge the generated HCl, which would otherwise form a non-reactive ammonium salt with the starting amine.
Method 2: Peptide Coupling from Furoic Acid
Modern coupling reagents can efficiently form the amide bond directly from a carboxylic acid, avoiding the need to prepare the acyl chloride.
Protocol:
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Activation: Dissolve 2-furoic acid (1.0 equivalent) in THF or DCM. Add a coupling agent such as 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents).[5] Stir the mixture at a slightly elevated temperature (e.g., 45 °C) for 1-2 hours to form the reactive acylimidazole intermediate.
-
Coupling: Add tert-butylamine (1.1 equivalents) to the reaction mixture.
-
Reaction: Continue stirring, typically for 18-20 hours, until the reaction is complete as monitored by TLC.
-
Purification: Remove the solvent under vacuum. The resulting crude product is then purified, often by redissolving in a solvent like ethyl acetate, washing with sodium bicarbonate solution, drying, and performing column chromatography.[5]
Causality: This method offers a milder alternative to the acyl chloride route. CDI is an effective activating agent that converts the carboxylic acid into a more electrophilic species, facilitating the nucleophilic attack by the amine.
Method 3: Copper-Catalyzed Ritter-type Reaction
A more specialized synthesis involves the copper-catalyzed reaction of 2-cyanofuran with di-tert-butyl dicarbonate. This method has been reported to produce N-tert-butylfuran-2-carboxamide in good yield.[6]
Protocol:
-
Catalyst Setup: In a reaction vessel, combine 2-cyanofuran (1.0 equivalent), di-tert-butyl dicarbonate, and a catalytic amount of copper(II) trifluoromethanesulfonate (Cu(OTf)₂), typically 5 mol%.
-
Reaction: The reaction can often be performed under solvent-free conditions at room temperature.[6] Stir the mixture until TLC indicates the consumption of the starting nitrile.
-
Purification: The product is isolated and purified from the reaction mixture, likely through chromatographic methods. This specific protocol yielded the target compound at 73%.[6]
Causality: This represents a modern synthetic transformation where the copper catalyst facilitates a Ritter-type reaction. The di-tert-butyl dicarbonate serves as the source of the tert-butyl cation, which is attacked by the nitrile nitrogen, followed by hydrolysis to yield the N-tert-butyl amide.
Synthesis Workflow Diagram
Caption: Figure 1: Synthetic Pathways to N-tert-butylfuran-2-carboxamide.
Potential Applications and Biological Significance
While specific biological activities for N-tert-butylfuran-2-carboxamide are not extensively documented, the broader furan-2-carboxamide scaffold is a recognized pharmacophore. Research into analogous compounds provides a strong rationale for investigating its potential in drug discovery.
-
Antibiofilm Activity: A diversity-oriented synthesis study identified several furan-2-carboxamide derivatives with significant antibiofilm activity against the pathogenic bacterium Pseudomonas aeruginosa.[5] This activity suggests a potential anti-quorum sensing mechanism, which is a promising strategy for combating antibiotic resistance. The study noted that bulky alkyl chains, such as a tert-butyl group, could influence biological activity.[5]
-
General Antimicrobial and Anticancer Potential: The carbamothioyl-furan-2-carboxamide scaffold, a close relative, has demonstrated anti-fungal, anti-bacterial, and anti-cancer properties.[7] The presence of heteroatoms (N, O) and key functional groups like the carbonyl and amine are crucial for these biological functions.[7]
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Chemical Intermediate: The compound serves as a valuable building block for the synthesis of more complex molecules. The furan ring can participate in various chemical transformations, and the amide linkage provides a stable but potentially cleavable connection point.
The combination of the furan pharmacophore with the lipophilic and sterically demanding tert-butyl group makes N-tert-butylfuran-2-carboxamide an intriguing candidate for screening in various biological assays, particularly those related to infectious diseases and oncology.
Safety, Handling, and Storage
A specific Material Safety Data Sheet (MSDS) for N-tert-butylfuran-2-carboxamide is available from chemical suppliers.[1] However, in the absence of comprehensive toxicological data, it is prudent to handle the compound with the care afforded to all novel laboratory chemicals.
-
General Hazards: Based on its functional groups, potential hazards could include irritation upon contact with skin, eyes, or the respiratory tract. Ingestion may cause gastrointestinal irritation.
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Some furan derivatives can be sensitive to light and air over long periods.
Conclusion
N-tert-butylfuran-2-carboxamide is a well-defined chemical entity with accessible synthetic routes and a clear spectroscopic signature. While its own biological profile remains to be fully explored, its structural relationship to the biologically active furan-2-carboxamide family makes it a compound of interest for researchers in drug discovery. The methodologies and properties outlined in this guide provide a solid foundation for scientists and professionals to synthesize, characterize, and investigate this molecule for novel applications.
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